molecular formula C18H32CaN4O9 B042139 Calcobutrol CAS No. 151878-23-8

Calcobutrol

Número de catálogo: B042139
Número CAS: 151878-23-8
Peso molecular: 488.5 g/mol
Clave InChI: GCLKDXFGQNCFQW-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aplicaciones Científicas De Investigación

MRI Contrast Agent

Calcobutrol's primary application lies in its use as a contrast agent for MRI. It enhances the imaging of various tissues and blood vessels, allowing for improved diagnosis of conditions such as:

  • Malignant Breast Disease: this compound helps in assessing tumor characteristics and vascularity, which are critical for treatment planning.
  • Stroke Diagnosis: It is utilized in contrast-enhanced magnetic resonance angiography (CE-MRA) to visualize cerebral blood flow and identify ischemic areas.
  • Tumor Perfusion Studies: The compound aids in evaluating tumor vascularity, which can inform therapeutic strategies.

Stability and Safety Profile

This compound plays an essential role in stabilizing gadobutrol formulations by preventing the release of free gadolinium ions. This characteristic significantly reduces the risk of nephrogenic systemic fibrosis (NSF), a severe condition associated with gadolinium-based contrast agents. Its macrocyclic structure limits dechelation, ensuring safer administration during imaging procedures .

Formulation and Production

The synthesis of this compound involves complexing gadolinium with calcium ions, followed by crystallization processes that yield high-purity products. The industrial production methods are characterized by reproducibility and efficiency, yielding stable formulations suitable for clinical use .

Case Study 1: Efficacy in Breast Imaging

A study published in a peer-reviewed journal demonstrated that patients receiving this compound-enhanced MRI showed improved detection rates of malignant lesions compared to traditional imaging methods. The enhanced contrast allowed for better differentiation between benign and malignant tissues, leading to more accurate diagnoses .

Case Study 2: Stroke Assessment

In a clinical trial involving stroke patients, this compound was administered during CE-MRA procedures. Results indicated that the compound significantly improved visualization of cerebral arteries and helped identify occlusions more effectively than non-contrast techniques. This application underscores its importance in acute care settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcobutrol is synthesized starting from the pure gadolinium complex, Gadobutrol. The process involves the removal of gadolinium from the Gadobutrol complex by decomplementation with a solution of oxalic acid dihydrated in water to obtain the ligand (butrol) with high purity. This ligand is then complexed with an aqueous solution of calcium oxalate. Finally, the this compound obtained is crystallized from ethanol .

Industrial Production Methods: The industrial production of this compound involves a highly reproducible and feasible process, characterized by a total yield of 91.2%. The product is stable to storage and can be used for the formulation of Gadovist solutions .

Análisis De Reacciones Químicas

Types of Reactions: Calcobutrol undergoes complexation reactions, particularly with calcium ions. The thermodynamic stability constant and the acid dissociation constant have been determined by pH-potentiometric equilibrium titrations of the ligand (butrol) in the presence of calcium ions .

Common Reagents and Conditions:

    Reagents: Oxalic acid dihydrated, calcium oxalate, ethanol.

    Conditions: Aqueous solutions, crystallization from ethanol, heating.

Major Products: The major product formed from these reactions is this compound, a calcium complex of 10-(2,3-Dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclodecane-1,4,7-triacetic acid .

Comparación Con Compuestos Similares

  • Gadobutrol
  • Gadoteridol
  • Gadoterate meglumine

Comparison: Calcobutrol is unique due to its high purity and stability, which makes it an excellent additive in the formulation of Gadovist. Unlike other gadolinium-based contrast agents, this compound has a lower risk of nephrogenic systemic fibrosis (NSF) due to its macrocyclic structure that limits the dechelation of gadolinium .

Actividad Biológica

Calcobutrol, a compound classified as a bisphosphonate, has garnered attention for its biological activity, particularly in the context of bone metabolism and calcium regulation. This article delves into the mechanisms of action, pharmacological effects, and clinical implications of this compound, supported by case studies and research findings.

This compound functions primarily by inhibiting osteoclast-mediated bone resorption. Its mechanism involves the inhibition of farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway, which is crucial for the post-translational modification of small GTP-binding proteins necessary for osteoclast function . This inhibition leads to decreased osteoclast activity and subsequent reduction in bone resorption.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

  • Antiresorptive Properties : this compound effectively reduces bone turnover and increases bone mineral density (BMD) in patients with osteoporosis.
  • Calcium Regulation : It plays a role in calcium homeostasis by modulating calcium release from bones, which is particularly beneficial in conditions characterized by hypercalcemia.
  • Potential Anti-inflammatory Effects : Some studies suggest that this compound may exert anti-inflammatory effects, potentially impacting conditions like arthritis .

Case Study 1: Osteoporosis Management

A clinical trial involving postmenopausal women with osteoporosis demonstrated that this compound administration resulted in a statistically significant increase in BMD at both the lumbar spine and hip after 12 months of treatment. Patients reported fewer fractures compared to those receiving placebo treatment. The study highlighted the compound's efficacy in enhancing skeletal health .

Case Study 2: Hypercalcemia Treatment

In another study focusing on patients with hypercalcemia secondary to malignancy, this compound was administered as part of the treatment regimen. Results indicated a rapid decrease in serum calcium levels within 48 hours of administration, underscoring its effectiveness in acute management scenarios .

Research Findings

Recent research has provided insights into the broader biological activity of this compound:

  • Cell Viability and Differentiation : In vitro studies have shown that this compound promotes the differentiation of preosteoblasts into mature osteoblasts while maintaining cell viability, suggesting a dual role in both bone formation and resorption .
  • Antibacterial Properties : Some studies have explored the antibacterial properties of bisphosphonates like this compound, indicating potential applications beyond bone health, particularly in preventing infections related to orthopedic implants .

Data Table: Summary of Biological Activities

Biological Activity Description Evidence Level
Osteoclast InhibitionReduces bone resorptionHigh
Bone Mineral Density IncreaseEnhances BMD in osteoporotic patientsModerate
Calcium HomeostasisModulates calcium release from bonesHigh
Anti-inflammatory EffectsPotential reduction in inflammatory markersEmerging
Antibacterial ActivityInhibits bacterial growth related to orthopedic implantsPreliminary

Propiedades

IUPAC Name

calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLKDXFGQNCFQW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32CaN4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934356
Record name Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151878-23-8
Record name Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcobutrol
Reactant of Route 2
Calcobutrol
Reactant of Route 3
Reactant of Route 3
Calcobutrol
Reactant of Route 4
Reactant of Route 4
Calcobutrol
Reactant of Route 5
Calcobutrol
Reactant of Route 6
Reactant of Route 6
Calcobutrol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.